molecular formula C18H19N5O2 B6503862 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide CAS No. 1396794-82-3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide

Cat. No. B6503862
CAS RN: 1396794-82-3
M. Wt: 337.4 g/mol
InChI Key: AZCUFAGFBZASHP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) . The ethoxybenzamide group suggests the presence of an ether and an amide functional group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, pyrazole-based ligands have been prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and ring structures. The pyrazole and pyrimidine rings are likely part of the core structure of the molecule .

Scientific Research Applications

NPDE has been used in a variety of scientific research studies. It has been used to study the effects of different compounds on biochemical and physiological processes. It has also been used to study the effects of different drugs on the body, as well as to study the effects of different hormones on the body. Additionally, it has been used to study the effects of different toxins on the body, and to study the effects of different environmental pollutants on the body.

Advantages and Limitations for Lab Experiments

NPDE has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using NPDE is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, which allows it to be stored and used for longer periods of time. However, one of the major limitations of using NPDE is that it can be toxic at high concentrations, so it should be used with caution.

Future Directions

There are a number of potential future directions for research involving NPDE. One potential future direction is to further study its effects on the metabolism of carbohydrates and its potential to be used as a therapeutic agent for the treatment of diabetes. Additionally, further research could be conducted to explore its potential as an anti-cancer agent, as well as its potential to be used as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential to be used as a tool for the study of environmental pollutants and their effects on the body.

Synthesis Methods

NPDE can be synthesized by a variety of methods, including the reaction of 4-ethoxybenzamide with 3,5-dimethyl-1H-pyrazol-1-yl pyrimidine in aqueous media. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. The reaction proceeds in a stepwise fashion, with the formation of an intermediate product which is then hydrolyzed to form the final product, NPDE.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-4-25-16-7-5-14(6-8-16)17(24)21-15-10-19-18(20-11-15)23-13(3)9-12(2)22-23/h5-11H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCUFAGFBZASHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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